6-(2-Ethoxyphenyl)-5-nitropiperidin-2-one
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Overview
Description
6-(2-Ethoxyphenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a nitro-substituted piperidinone core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)-5-nitropiperidin-2-one typically involves multi-step organic reactions. One common method includes the nitration of a piperidinone derivative followed by the introduction of the ethoxy-phenyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxyphenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium ethoxide or other nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, amines, and other derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
6-(2-Ethoxyphenyl)-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Ethoxyphenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy-phenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxy-phenyl)-5-nitro-piperidin-2-one
- 6-(2-Propoxy-phenyl)-5-nitro-piperidin-2-one
- 6-(2-Butoxy-phenyl)-5-nitro-piperidin-2-one
Uniqueness
6-(2-Ethoxyphenyl)-5-nitropiperidin-2-one is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H16N2O4 |
---|---|
Molecular Weight |
264.28g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-5-nitropiperidin-2-one |
InChI |
InChI=1S/C13H16N2O4/c1-2-19-11-6-4-3-5-9(11)13-10(15(17)18)7-8-12(16)14-13/h3-6,10,13H,2,7-8H2,1H3,(H,14,16) |
InChI Key |
QCTXZKINYPLXNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2)[N+](=O)[O-] |
solubility |
39.6 [ug/mL] |
Origin of Product |
United States |
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